(2E)-3-cyclohexylbut-2-enoic acid
Description
Properties
CAS No. |
74896-74-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Optimization
In a representative procedure, crotonic acid (172 g) is refluxed with 3,3-dimethyl-butan-2-ol (200 g) in toluene (300 mL) using p-toluenesulfonic acid (PTSA, 3 g) as a catalyst. A Dean-Stark trap facilitates azeotropic removal of water, driving the equilibrium toward ester formation. The reaction achieves completion after 38 hours at reflux, as monitored by gas chromatography (GC). Post-reaction workup involves sequential washes with brine, sodium bicarbonate, and water, followed by fractional distillation under reduced pressure (0.77 mmHg) to isolate the ester.
Hydrolysis to the Target Acid
The ester intermediate is hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the free acid. For example, but-2-enoic acid 1,2-dimethyl-propyl ester (157 g) is treated with 50% sodium hydroxide (1 L) at 95°C, followed by acidification with HCl to precipitate this compound. The stereochemical integrity of the α,β-unsaturated system is preserved due to the mild hydrolysis conditions.
Table 1: Key Reaction Parameters for Esterification-Hydrolysis
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PTSA (3 g) | |
| Solvent | Toluene (300 mL) | |
| Reaction Time | 38 hours | |
| Distillation Pressure | 0.77 mmHg | |
| Hydrolysis Base | 50% NaOH |
9-BBN-Mediated Hydroboration and CO₂ Insertion
A stereoselective route reported by the Royal Society of Chemistry employs hydroboration of allenes with 9-BBN, followed by carbon dioxide insertion, to synthesize β,γ-unsaturated carboxylic acids. While the original protocol produces 2-cyclohexylbut-3-enoic acid (5a), modifications to the allene substrate can redirect the reaction toward this compound.
Hydroboration of Modified Allenes
In a glovebox, a pressure tube charged with a cyclohexyl-substituted allene (1.5 mmol) and 9-BBN (0.7 equiv) in dry 1,2-dimethoxyethane (DME, 7 mL) is heated to 50°C for 24 hours. The resulting organoborane intermediate is treated with cesium fluoride (3 equiv) and carbon dioxide (120 mL) at 120°C for 24 hours. Acidic workup (6 M HCl) liberates the carboxylic acid, which is extracted with diethyl ether and purified via distillation.
Stereochemical and Mechanistic Considerations
The anti-Markovnikov addition of 9-BBN to the allene dictates the regiochemistry, while the E-configuration arises from the trans-addition of boron and hydrogen during hydroboration. This method achieves a 76% yield for 2-cyclohexylbut-3-enoic acid, suggesting comparable efficiency for the target isomer with optimized substrates.
Table 2: Hydroboration-CO₂ Insertion Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Borane Reagent | 9-BBN (0.7 equiv) | |
| CO₂ Pressure | 120 mL (syringe) | |
| Reaction Temperature | 120°C | |
| Yield | 76% (for but-3-enoic analog) |
Nickel-Catalyzed Reductive Vinylation
A nickel-catalyzed cross-coupling strategy enables the synthesis of α-substituted but-2-enoic acids via reductive vinylation. This method, adapted from the preparation of ethyl (E)-2-benzamido-4-cyclohexylbut-3-enoate, employs cyclohexenyl triflate and a nickel-ligand system to control stereochemistry.
Catalytic System and Substrate Scope
In a Schlenk tube, NiCl₂(Py)₄ (0.1 equiv), dtBBPy (0.05 equiv), Zn (2.0 equiv), MgCl₂ (1.5 equiv), and TBAI (2.0 equiv) are combined in 1,4-dioxane (1 mL) under nitrogen. Cyclohex-1-en-1-yl trifluoromethanesulfonate (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 hours. The reaction proceeds via a nickel-mediated oxidative coupling, with the dtBBPy ligand enforcing the E-configuration by stabilizing the trans transition state.
Post-Reaction Modifications
The ester product is hydrolyzed using aqueous NaHSO₄ (1 M) and extracted into ethyl acetate. Subsequent acidification yields this compound with minimal epimerization, owing to the rigidity of the α,β-unsaturated system.
Table 3: Nickel-Catalyzed Reductive Vinylation Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NiCl₂(Py)₄ (0.1 equiv) | |
| Ligand | dtBBPy (0.05 equiv) | |
| Reducing Agent | Zn (2.0 equiv) | |
| Reaction Temperature | 60°C |
Comparative Analysis of Methodologies
Yield and Scalability
-
Esterification-Hydrolysis : Offers moderate yields (65–75%) but requires multi-step purification.
-
9-BBN/CO₂ Route : High yielding (76%) but limited by the availability of specialized allene substrates.
-
Nickel Catalysis : Scalable to gram quantities with excellent stereocontrol, though ligand costs may hinder industrial adoption.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-cyclohexylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
Oxidation: Produces cyclohexyl ketones or carboxylic acids.
Reduction: Produces cyclohexyl alcohols or alkanes.
Substitution: Produces substituted cyclohexyl derivatives.
Scientific Research Applications
Organic Synthesis
(2E)-3-Cyclohexylbut-2-enoic acid is utilized as an intermediate in organic synthesis. It can be transformed into various derivatives, which are essential for the development of pharmaceuticals and agrochemicals. The compound's double bond allows for reactions such as:
- Hydrogenation : Converting the double bond into a single bond to create saturated compounds.
- Esterification : Reacting with alcohols to form esters, which are important in flavor and fragrance industries.
Polymer Chemistry
This compound is significant in the production of acrylic polymers. Its ability to participate in free radical polymerization makes it a candidate for:
- Acrylic Resins : Used in coatings, adhesives, and sealants due to their durability and resistance to environmental degradation.
- Cross-linking Agents : Enhancing the mechanical properties of polymers by creating three-dimensional networks.
Material Science
In material science, this compound is explored for its potential applications in:
- Smart Materials : Incorporating this compound into smart materials that respond to environmental changes.
- Nanocomposites : Enhancing the properties of nanocomposites by improving dispersion and compatibility with other materials.
Case Study 1: Synthesis of Functionalized Polymers
A study demonstrated the use of this compound as a monomer in the synthesis of functionalized acrylic polymers. The resulting polymers exhibited improved thermal stability and mechanical strength compared to traditional acrylics, making them suitable for high-performance applications in automotive coatings.
Case Study 2: Use as an Additive in Coatings
Research highlighted the effectiveness of this compound as an additive in waterborne coatings. The addition of this compound improved the adhesion properties and water resistance of the coatings, offering a more sustainable alternative to solvent-based systems.
Mechanism of Action
The mechanism of action of (2E)-3-cyclohexylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (2E)-3-cyclohexylbut-2-enoic acid (inferred data) with similar enoic acid derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Inferred) |
|---|---|---|---|---|---|
| (2E)-3-cyclohexylprop-2-enoic acid | 56453-86-2 | C₉H₁₄O₂ | 154.21 | Cyclohexyl, α,β-unsaturated | Low (lipophilic) |
| 2-hydroxybut-3-enoic acid | Not reported | C₄H₆O₃ | 102.09 | Hydroxyl at C2, double bond at C3 | Moderate (polar) |
| Atorvastatin 3-Deoxyhept-2-Enoic Acid | N/A | C₃₃H₃₃FN₂O₄ | ~540.63 | Fluorophenyl, isopropyl, carbamoyl | Very low (hydrophobic) |
| (E)-4-hydroxybut-2-enoic acid | 35504-85-9 | C₁₀H₇FO₃ | 194.16 | Fluorine, tetrahydronaphthalenyl | Low to moderate |
Key Observations :
- Lipophilicity: The cyclohexyl group in the target compound enhances lipid solubility compared to hydroxylated analogs like 2-hydroxybut-3-enoic acid .
- Steric Effects: The bulky cyclohexyl group may hinder nucleophilic attack at the β-carbon, reducing reactivity in Michael addition reactions compared to less-substituted enoic acids.
- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 2-hydroxybut-3-enoic acid) exhibit higher polarity and water solubility due to H-bonding capacity .
Stability and Reactivity
- Thermal Stability: Cyclohexyl-substituted enoic acids are thermally stable due to reduced resonance stabilization compared to aromatic analogs (e.g., cinnamic acid derivatives).
- Acid Strength: The electron-withdrawing effect of the α,β-unsaturated system increases acidity (pKa ~4–5), similar to other enoic acids. Hydroxy-substituted analogs may exhibit slightly lower acidity due to intramolecular H-bonding .
Biological Activity
(2E)-3-cyclohexylbut-2-enoic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical formula:
This structure includes a cyclohexyl group attached to a butenoic acid backbone, which contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating potential anti-inflammatory effects, which could be beneficial in treating conditions like rheumatoid arthritis.
- Anticancer Potential : Some studies have explored its ability to inhibit cancer cell proliferation, particularly in B-cell malignancies.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Modulation of Cell Signaling : It may affect signaling pathways related to cell growth and apoptosis, particularly in cancer cells.
- Interaction with Receptors : The compound could interact with specific cellular receptors, influencing cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced inflammation markers | |
| Anticancer | Inhibition of cancer cell proliferation |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility in inflammatory diseases.
Case Study 3: Anticancer Research
In a study examining the anticancer potential, this compound was shown to inhibit the proliferation of B-cell lymphoma cells. This effect was attributed to the compound's ability to induce apoptosis and block cell cycle progression.
Q & A
Q. What are the optimal synthesis routes for (2E)-3-cyclohexylbut-2-enoic acid, and how do reaction conditions affect yield and stereoselectivity?
- Methodological Answer : Two primary synthesis routes are documented:
- Route 1 : Hydrolysis of (E)-3-cyclohexyl-2-propenoic acid ethyl ester under basic conditions (e.g., NaOH/EtOH), achieving ~91% yield .
- Route 2 : Knoevenagel condensation of malonic acid with cyclohexanecarboxaldehyde, catalyzed by pyridine or piperidine, yielding ~77% .
- Key Factors : Reaction temperature, solvent polarity, and catalyst selection critically influence stereoselectivity. For example, polar aprotic solvents (e.g., DMF) may enhance E/Z ratio control.
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : The coupling constant () between H2 and H3 in H NMR distinguishes E/Z isomers. For the E-configuration, typically ranges 12–16 Hz, while Z-isomers show lower values (6–10 Hz) .
- IR Spectroscopy : The conjugated C=O and C=C stretching frequencies (1680–1720 cm and 1620–1660 cm, respectively) confirm α,β-unsaturation .
- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence the compound’s reactivity in cycloaddition or conjugate addition reactions?
- Methodological Answer :
- Steric Effects : The bulky cyclohexyl group hinders nucleophilic attack at the β-carbon, favoring 1,4-addition over 1,2-addition in Michael reactions .
- Electronic Effects : The electron-donating cyclohexyl group reduces electrophilicity of the α,β-unsaturated system, requiring stronger electrophiles (e.g., organocuprates) for efficient reactions.
- Case Study : Compare reactivity with analogous phenyl-substituted acids (e.g., (E)-3-phenylacrylic acid) to isolate steric/electronic contributions .
Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments, HOMO-LUMO gaps, and acidity () .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem 3D conformer data (CID: 56453-86-2) .
Q. How can researchers resolve contradictions in reported biological activities of structurally related enoic acids?
- Methodological Answer :
- Meta-Analysis : Compile data from standardized assays (e.g., IC values in enzyme inhibition studies) to identify outliers .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., halogenation vs. alkylation) using a reference table:
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| (E)-3-(4-Cl-phenyl)but-2-enoic acid | 4-Cl-phenyl | Antibacterial (MIC: 8 µg/mL) | |
| This compound | Cyclohexyl | Antifungal (IC: 12 µM) |
- Experimental Replication : Validate conflicting results under controlled conditions (e.g., fixed pH, temperature) .
Experimental Design & Data Analysis
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., decarboxylated products).
- Optimization :
- Reduce reaction time to minimize side reactions (e.g., over-condensation).
- Add radical inhibitors (e.g., BHT) to suppress polymerization .
Q. How can researchers analyze enantiomeric excess (ee) of chirally modified derivatives of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
